molecular formula C20H23N5O B12783056 Piperazine, 1-(3-(ethylamino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- CAS No. 136816-72-3

Piperazine, 1-(3-(ethylamino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)-

Cat. No.: B12783056
CAS No.: 136816-72-3
M. Wt: 349.4 g/mol
InChI Key: OPOVDOVPCBBDRF-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-(ethylamino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- is a complex organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3-(ethylamino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- typically involves multi-step organic reactions. One common method includes the formation of the piperazine ring followed by the introduction of the indole and pyridine moieties. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3-(ethylamino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Piperazine, 1-(3-(ethylamino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-(3-(ethylamino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperazine, 1-(1H-indol-2-ylcarbonyl)-: Similar structure but lacks the pyridine ring.

    1-(1H-INDOL-2-YLCARBONYL)-1H-BENZOTRIAZ&: Contains a benzotriazole moiety instead of the pyridine ring.

Uniqueness

Piperazine, 1-(3-(ethylamino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- is unique due to the combination of the piperazine, indole, and pyridine rings in its structure

Properties

CAS No.

136816-72-3

Molecular Formula

C20H23N5O

Molecular Weight

349.4 g/mol

IUPAC Name

[4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]-(1H-indol-2-yl)methanone

InChI

InChI=1S/C20H23N5O/c1-2-21-17-8-5-9-22-19(17)24-10-12-25(13-11-24)20(26)18-14-15-6-3-4-7-16(15)23-18/h3-9,14,21,23H,2,10-13H2,1H3

InChI Key

OPOVDOVPCBBDRF-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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